molecular formula C20H24N2O3 B7351718 1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(6-ethoxypyridin-2-yl)ethanone

1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(6-ethoxypyridin-2-yl)ethanone

Cat. No. B7351718
M. Wt: 340.4 g/mol
InChI Key: QFLCPXBFTWKPND-SJLPKXTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(6-ethoxypyridin-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications. This compound is also known as JNJ-40411813 and is a small molecule inhibitor of the protein-protein interaction between the Notch receptor and its ligand. The Notch signaling pathway plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis. Thus, the inhibition of this pathway has therapeutic potential in various diseases, including cancer.

Mechanism of Action

JNJ-40411813 is a small molecule inhibitor of the Notch signaling pathway. It works by binding to the Notch receptor and preventing its interaction with its ligand, thus inhibiting downstream signaling. This inhibition leads to the suppression of cell proliferation and induction of apoptosis, which can be beneficial in various diseases.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have potent inhibitory effects on the Notch signaling pathway. In preclinical studies, it has been found to suppress cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in Alzheimer's disease models and cardioprotective effects in cardiovascular disease models.

Advantages and Limitations for Lab Experiments

One of the advantages of JNJ-40411813 is its specificity towards the Notch signaling pathway, which makes it a promising therapeutic agent for various diseases. However, one of the limitations is its potential toxicity, which requires careful evaluation in preclinical studies.

Future Directions

There are several potential future directions for research on JNJ-40411813. One area of interest is its potential as a cancer therapy, where it could be used in combination with other treatments to enhance efficacy. Additionally, further studies are needed to evaluate its safety and efficacy in various diseases, including Alzheimer's disease and cardiovascular diseases. Lastly, the development of more potent and selective inhibitors of the Notch signaling pathway could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of JNJ-40411813 involves the reaction of 3-benzyl-4-hydroxypyrrolidine and 6-ethoxypyridine-2-carbaldehyde in the presence of a base, followed by the addition of an acylating agent. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

JNJ-40411813 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, the Notch signaling pathway is often dysregulated, leading to uncontrolled cell proliferation and tumor growth. Inhibition of this pathway using JNJ-40411813 has shown promising results in preclinical studies, suggesting its potential as a cancer therapy.

properties

IUPAC Name

1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(6-ethoxypyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-2-25-19-10-6-9-17(21-19)12-20(24)22-13-16(18(23)14-22)11-15-7-4-3-5-8-15/h3-10,16,18,23H,2,11-14H2,1H3/t16-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLCPXBFTWKPND-SJLPKXTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)CC(=O)N2CC(C(C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=N1)CC(=O)N2C[C@H]([C@@H](C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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